4-Hydroxyestradiol 17-sulfate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90746-92-2 |
|---|---|
Molecular Formula |
C18H24O6S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3,4-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C18H24O6S/c1-18-9-8-11-10-4-6-15(19)17(20)13(10)3-2-12(11)14(18)5-7-16(18)24-25(21,22)23/h4,6,11-12,14,16,19-20H,2-3,5,7-9H2,1H3,(H,21,22,23)/t11-,12-,14+,16+,18+/m1/s1 |
InChI Key |
OFRQUXUVUJJDSU-ZHIYBZGJSA-N |
SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4O)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4O)O |
Synonyms |
4-hydroxyestradiol 17-sulfate 4-hydroxyestradiol 17-sulfate, monopotassium salt, (17beta)-isomer 4-OH-E2-17-S |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of 4 Hydroxyestradiol 17 Sulfate
Precursor Formation: 4-Hydroxylation of Estrogens
The initial step in producing 4-hydroxyestradiol (B23129) is the aromatic hydroxylation of estradiol (B170435) at the fourth carbon (C4) position. This critical reaction is catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver but also found in various other tissues. wikipedia.orgnih.gov
Cytochrome P450 Enzymes (CYPs) Involved in 4-Hydroxylation
Several CYP isoforms can catalyze the 4-hydroxylation of estrogens, each with varying degrees of efficiency and specificity.
CYP1B1 : This enzyme is widely recognized as the principal catalyst for the 4-hydroxylation of estradiol. wikipedia.orgnih.govacs.org CYP1B1 displays a strong preference for this reaction, efficiently converting estrogens into their 4-hydroxy metabolites. acs.org It is notably expressed in extrahepatic, estrogen-responsive tissues such as the breast, uterus, and ovaries. wikipedia.orgnih.gov
CYP3A Family : Members of this family, particularly CYP3A4 and CYP3A5, are also involved in estrogen metabolism.
CYP3A4 : A major enzyme in the human liver, CYP3A4 can produce both 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol. oup.comoup.com
CYP3A5 : This isoform also contributes to the formation of 4-hydroxyestradiol and has a notably high ratio of 4- to 2-hydroxylation compared to other CYPs. oup.com
CYP3A7 : As the primary P450 enzyme in the fetal liver, CYP3A7 is capable of hydroxylating estradiol at the C4 position. oup.com
CYP1A1 and CYP1A2 : While these enzymes are the main catalysts for 2-hydroxylation of estrogens, they can also produce 4-hydroxyestradiol, though to a much lesser extent than CYP1B1. oup.comnih.govnih.gov
Table 1: Major Cytochrome P450 Isoforms in Estrogen 4-Hydroxylation
| Enzyme | Primary Location | Primary Hydroxylation Product | Reference |
| CYP1B1 | Extrahepatic tissues (breast, uterus, ovary) | 4-hydroxyestradiol | wikipedia.orgacs.org |
| CYP1A1 | Extrahepatic tissues | 2-hydroxyestradiol | wikipedia.orgacs.org |
| CYP1A2 | Liver | 2-hydroxyestradiol | wikipedia.orgnih.gov |
| CYP3A4 | Liver | 2-hydroxyestradiol | wikipedia.orgoup.com |
| CYP3A5 | Liver | 2- and 4-hydroxyestrogens | oup.com |
Regiospecificity and Stereospecificity of Estrogen Hydroxylation
The hydroxylation of the estrogen molecule by CYP enzymes is a highly specific process in terms of both the position of the new hydroxyl group (regiospecificity) and its spatial orientation (stereospecificity). mdpi.comnih.gov
Regiospecificity : The A-ring of estradiol has two primary sites for hydroxylation: C2 and C4. The specific CYP enzyme involved dictates which position is favored.
CYP1B1 shows a distinct preference for the C4 position, making it the key enzyme in the synthesis of 4-hydroxyestrogens. wikipedia.orgacs.orgnih.gov Reports indicate that human CYP1B1 produces 2-hydroxyestradiol and 4-hydroxyestradiol in a ratio of approximately 1:3. acs.org
Conversely, CYP1A1 and CYP1A2 predominantly catalyze hydroxylation at the C2 position, with a reported product ratio of over 10:1 for 2-hydroxyestradiol to 4-hydroxyestradiol. acs.orgnih.gov
Stereospecificity : The enzymatic reaction is stereospecific, meaning it results in a product with a specific three-dimensional structure. aacrjournals.org While the aromatic A-ring of estradiol is planar, the addition of a hydroxyl group by a CYP enzyme occurs with a defined orientation relative to the rest of the steroid structure. nih.gov
Sulfation of 4-Hydroxyestradiol
Once formed, 4-hydroxyestradiol can be further metabolized through conjugation reactions, with sulfation being a significant pathway. This process is mediated by a family of enzymes known as sulfotransferases (SULTs).
Role of Sulfotransferases (SULTs) in 17-Sulfation
Sulfation involves the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the substrate. oup.comresearchgate.net In the case of 4-hydroxyestradiol, which has hydroxyl groups at the C3, C4, and C17 positions, sulfation can occur at any of these sites. The specific attachment of a sulfate (B86663) group to the 17β-hydroxyl group results in the formation of 4-hydroxyestradiol 17-sulfate. This modification increases the water solubility of the molecule, generally facilitating its excretion from the body. oup.com
Substrate Specificity and Isoform Distribution of Relevant SULTs
Different SULT isoforms exhibit varying affinities for estrogens and their metabolites and are distributed differently throughout the body's tissues. oup.com
SULT1E1 : Considered the primary estrogen sulfotransferase, SULT1E1 has a high affinity for estrogens like estradiol and estrone (B1671321). uef.fijbr-pub.org.cn It is expressed in tissues such as the liver and endometrium and is capable of sulfating catechol estrogens, including 4-hydroxyestradiol. uef.fijbr-pub.org.cnnih.gov
SULT1A1 : This enzyme has a broad range of substrates and is widely distributed. oup.comnih.gov It is known to catalyze the sulfation of both 2- and 4-hydroxyestrogens. oup.comnih.gov
SULT2A1 : Also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST), this isoform primarily sulfates steroids at the C17 position. researchgate.net While its main substrate is DHEA, it can also sulfate estradiol and has shown marginal activity toward 4-hydroxyestradiol. oup.comoncohemakey.com SULT2A1 is found predominantly in the liver and adrenal glands. oncohemakey.com
Table 2: Substrate Specificity of Major Human Sulfotransferase Isoforms for Estrogen Metabolites
| SULT Isoform | Key Substrates | Reference |
| SULT1E1 | Estradiol, Estrone, 2-Hydroxyestradiol, 4-Hydroxyestradiol | uef.finih.gov |
| SULT1A1 | Estrone, Estradiol, 2-Hydroxyestradiol, 4-Hydroxyestradiol | oup.comnih.gov |
| SULT2A1 | DHEA, Estradiol, 4-Hydroxyestradiol (marginal) | oup.comresearchgate.net |
Kinetic Parameters of 17-Sulfation Reactions (e.g., K_m, V_max)
The efficiency of an enzyme in catalyzing a reaction is described by its kinetic parameters, primarily the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). A lower K_m value signifies a higher affinity of the enzyme for its substrate.
Specific kinetic data for the 17-sulfation of 4-hydroxyestradiol are not extensively detailed in the literature. However, studies on related reactions provide insight. For instance, SULT1E1 demonstrates very high affinity for catechol estrogens, with an apparent K_m value of 0.18 µM for 4-hydroxyestradiol. nih.govdtic.mil The K_m of SULT1A1 for estradiol is significantly higher, in the micromolar range, suggesting a lower affinity compared to SULT1E1. nih.gov The O-methylation of 4-hydroxyestradiol, a competing metabolic pathway, has a reported apparent K_m of 10 µM. nih.gov
Table 3: Apparent K_m Values for Sulfation of Estrogens and Metabolites
| Enzyme | Substrate | Apparent K_m (µM) | Reference |
| SULT1E1 | 4-Hydroxyestradiol | 0.18 | nih.govdtic.mil |
| SULT1E1 | 4-Hydroxyestrone | 0.31 | nih.govdtic.mil |
| SULT1E1 | 2-Hydroxyestradiol | 0.22 | nih.gov |
| SULT1A11 | Estradiol | 25.73 | nih.gov |
| SULT1A12 | Estradiol | 24.74 | nih.gov |
Interconversion and Desulfation Pathways
The metabolic fate of estrogens is intricately controlled by a series of enzymatic reactions, including sulfation and desulfation, which regulate their biological activity. The interconversion between the biologically active, unconjugated forms and the inactive, sulfated forms is a critical aspect of estrogen homeostasis. This section explores the pathways involved in the potential desulfation of this compound, focusing on the role of steroid sulfatases and the dynamics that govern the balance between the sulfated and unsulfated states.
Steroid sulfatase (STS) is a key enzyme responsible for the hydrolysis of sulfate esters from a variety of steroids, thereby converting them from inactive, water-soluble transport forms into biologically active hormones. nih.govcas.cz The primary substrates for STS include estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), which are hydrolyzed to estrone (E1) and dehydroepiandrosterone (DHEA), respectively. bioscientifica.combioscientifica.comnih.gov This action is a pivotal step in the local production of potent estrogens, like estradiol, in peripheral tissues. nih.govnih.gov
However, the position of the sulfate group on the steroid molecule is a critical determinant of whether it can be hydrolyzed by STS. Research indicates a significant difference in the susceptibility of sulfates at the 3-position versus the 17-position of the estrogen molecule. Specifically, while estrogen-3-sulfates are readily cleaved by STS, the 17-sulfate group is known to be resistant to this enzymatic hydrolysis. researchgate.netnih.gov Studies using synthesized estrogen sulfate conjugates have demonstrated that only the 3-sulfate is susceptible to cleavage by enzymatic hydrolysis, making the 17-sulfated forms, such as estradiol-17-sulfate, poor substrates for STS. researchgate.netnih.gov
This substrate specificity has direct implications for this compound. As a 17-sulfated conjugate, it is not considered a substrate for hydrolysis by steroid sulfatase. Therefore, unlike E1S, which is efficiently reactivated by STS, this compound is likely to remain in its inactive, sulfated form, effectively preventing its conversion back to the biologically active 4-Hydroxyestradiol via this pathway.
| Enzyme | Action | Substrate Specificity | Effect on this compound |
|---|---|---|---|
| Steroid Sulfatase (STS) | Hydrolyzes sulfate esters from steroids. nih.gov | Primarily acts on 3-sulfated steroids (e.g., Estrone Sulfate). nih.gov | Resistant; the 17-sulfate position prevents hydrolysis. researchgate.netnih.gov |
STS expression and activity are often elevated in hormone-dependent malignant tissues, such as breast cancer, compared to nonmalignant tissues. nih.govoup.com This upregulation can lead to increased local production of active estrogens. For instance, a positive correlation has been observed between the mRNA levels of STS and estrogen receptors (ER), and estradiol itself may up-regulate STS transcription, creating a feedback loop that amplifies estrogenic action in target cells. nih.gov
By increasing the hydrolysis of estrone sulfate (E1S) to estrone, heightened STS activity expands the pool of substrates available for subsequent conversion to estradiol and its hydroxylated metabolites, including 4-hydroxyestradiol. nih.govnih.gov This 4-hydroxyestradiol is the direct precursor for the formation of this compound via the action of sulfotransferase enzymes. Therefore, the regulation of STS activity can indirectly impact the rate of synthesis of this compound by controlling the availability of its immediate precursor.
The balance between sulfated and unsulfated steroids is a dynamic equilibrium maintained by the opposing actions of sulfotransferases (SULTs), which catalyze sulfation, and steroid sulfatase (STS), which catalyzes desulfation. nih.govnih.gov This interplay controls the bioavailability of active hormones in various tissues. jbr-pub.org.cn For many estrogens, such as estrone, a "sulfatase pathway" exists where the inactive sulfate conjugate (E1S) can be taken up by cells and reactivated to E1 by STS. nih.gov
In the case of this compound, this equilibrium is strongly shifted towards the sulfated form. The formation of this compound is catalyzed by sulfotransferases, with SULT2A1 being the human sulfotransferase known to form 17-sulfates of estradiol. researchgate.net However, due to the resistance of the 17-sulfate moiety to hydrolysis by STS, the reverse reaction (desulfation) is negligible. researchgate.netnih.gov
Consequently, the dynamic is not a reversible interconversion but rather a unidirectional pathway from the active, unsulfated 4-hydroxyestradiol to its inactive, 17-sulfated conjugate. The level of this compound in a given tissue is therefore primarily determined by the rate of its synthesis (dependent on the activity of specific SULTs and the availability of 4-hydroxyestradiol) and its subsequent transport and elimination from the body, rather than a balance with its unsulfated form through STS-mediated hydrolysis. This makes sulfation at the 17-position a terminal, inactivating step for 4-hydroxyestradiol.
| Compound | Formation Enzyme | Desulfation Enzyme | Equilibrium Characteristic |
|---|---|---|---|
| Estrone Sulfate (E1S) | Estrogen Sulfotransferase (SULT1E1) nih.gov | Steroid Sulfatase (STS) nih.gov | Reversible; equilibrium maintained by SULT/STS balance. nih.gov |
| This compound | Sulfotransferase (e.g., SULT2A1) researchgate.net | Resistant to Steroid Sulfatase (STS) researchgate.netnih.gov | Effectively irreversible; shifted strongly toward the sulfated form. |
Metabolic Fates and Downstream Processing of 4 Hydroxyestradiol 17 Sulfate
The metabolic journey of 4-Hydroxyestradiol (B23129) 17-sulfate is complex, involving several enzymatic pathways that dictate its biological activity and excretion. These pathways include further conjugation, participation in cyclical activation and inactivation pathways, redox cycling of its precursor, and specific transport mechanisms for its cellular uptake and efflux.
Cellular and Molecular Interactions of 4 Hydroxyestradiol 17 Sulfate Non Clinical Focus
Interactions with Nuclear Receptors (e.g., Estrogen Receptors)
The conjugation of a sulfate (B86663) moiety to an estrogen molecule fundamentally alters its ability to interact with nuclear receptors. The bulky and negatively charged sulfate group sterically hinders the ligand from fitting into the hydrophobic ligand-binding pocket of estrogen receptors (ERs).
In vitro studies demonstrate that sulfated estrogens, including estradiol (B170435) 17-sulfate, are biologically inactive primarily because they are unable to bind to estrogen receptors with any significant affinity. oup.com The addition of the sulfate group prevents the binding between the sulfated estrogen and the estrogen receptor (ER). nih.gov For instance, estradiol 3-sulfate exhibits a relative binding affinity (RBA) of less than 1% for both ERα and ERβ compared to estradiol. wikipedia.org While specific binding data for 4-hydroxyestradiol (B23129) 17-sulfate is not extensively documented, its chemical similarity to other sulfated estrogens strongly indicates a negligible binding affinity. The parent compound, 4-hydroxyestradiol, conversely, binds effectively to both ER subtypes. wikipedia.org
Interactive Table: Comparative Estrogen Receptor Binding Affinities
| Compound | Receptor Subtype | Relative Binding Affinity (%) | Dissociation Constant (Ki, nM) |
|---|---|---|---|
| Estradiol (E2) | ERα | 100 | 0.115 |
| ERβ | 100 | 0.15 | |
| 4-Hydroxyestradiol | ERα | 13 | 1.0 |
| ERβ | 7-56 | 1.9 | |
| Estradiol 3-sulfate | ERα | <1 | Not Applicable |
| ERβ | <1 | Not Applicable |
| 4-Hydroxyestradiol 17-sulfate | ERα / ERβ | Presumed <1 | Not Applicable |
Data compiled from multiple sources. wikipedia.org The values for this compound are inferred from the established principle that sulfation prevents receptor binding.
Consistent with its extremely low binding affinity, this compound does not exhibit agonist or antagonist properties in cell-free systems. Receptor activation is contingent on ligand binding, which subsequently initiates a cascade of conformational changes. Since sulfated estrogens cannot effectively bind to the ER, they are incapable of either mimicking the effects of estradiol (agonism) or blocking its effects (antagonism). oup.comnih.gov Their biological role is therefore not one of direct receptor modulation but rather as a precursor in a metabolic reservoir. wikipedia.org
Ligand binding to an estrogen receptor induces critical conformational changes, most notably in the repositioning of Helix 12 of the ligand-binding domain, which is essential for the recruitment of co-activator or co-repressor proteins. Because this compound does not bind to the receptor, it does not induce these requisite conformational shifts. Theoretical and molecular modeling studies focus on active ligands that can dock within the receptor's binding pocket. The sulfated form is excluded from this interaction, and thus, no associated conformational changes are expected or observed.
Modulation of Enzyme Activities by this compound (e.g., P450s, SULTs, STS)
The primary interactions of this compound are with the enzymes responsible for steroid metabolism. It acts as a substrate for some and a potential, though weak, modulator of others.
Cytochrome P450 Enzymes (P450s) : Cytochrome P450 enzymes are central to the initial hydroxylation of estrogens. nih.gov Specifically, CYP1B1 catalyzes the 4-hydroxylation of estradiol to form 4-hydroxyestradiol. nih.gov Interestingly, studies in rats have shown that estradiol 17-sulfate can also serve as a substrate for P450-mediated hydroxylation, leading directly to the formation of this compound. nih.govnih.gov This suggests that the compound can be formed via two routes: sulfation of 4-hydroxyestradiol or hydroxylation of estradiol 17-sulfate. There is limited evidence to suggest that this compound acts as a significant inhibitor or inducer of P450 enzymes.
Sulfotransferases (SULTs) : Estrogen sulfotransferase (SULT1E1) is the primary enzyme responsible for the sulfation of estrogens, a process that deactivates them. nih.gov 4-hydroxyestradiol is a substrate for this enzyme, which catalyzes the transfer of a sulfonyl group from the universal donor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to form this compound. nih.gov While high concentrations of a product can theoretically cause feedback inhibition of the enzyme that produces it, specific data on the inhibitory potency of this compound on SULT1E1 is lacking. Many other compounds, however, are known to be potent inhibitors of this enzyme. eur.nloup.com
Steroid Sulfatase (STS) : Steroid sulfatase is a key enzyme that hydrolyzes inactive steroid sulfates back into their biologically active, unconjugated forms. oup.comnih.gov this compound is a substrate for STS, which cleaves the sulfate group to release active 4-hydroxyestradiol. nih.govbath.ac.uk This reactivation is a cornerstone of the "sulfatase pathway," allowing tissues to generate potent estrogens locally from the circulating pool of inactive sulfated precursors. nih.govnih.gov While its primary role is that of a substrate, some 4-substituted estradiol derivatives have been shown to act as reversible inhibitors of STS, suggesting a potential for weak competitive inhibition. clemson.edu
Interactive Table: Summary of Enzymatic Interactions
| Enzyme Family | Specific Enzyme(s) | Role of this compound |
|---|---|---|
| Cytochrome P450 | CYP1B1, others | Can be a product of P450 action on Estradiol 17-sulfate. nih.govnih.gov |
| Sulfotransferases | SULT1E1 | Is the product of SULT1E1 action on 4-Hydroxyestradiol. nih.gov |
Influence on Cell Signaling Pathways (if directly mechanistic, e.g., MAPK, PI3K cascades)
There is no evidence to suggest that this compound directly influences intracellular signaling pathways such as the MAPK or PI3K cascades. These pathways are typically modulated by the binding of active ligands to cell surface or nuclear receptors. As this compound is biologically inert due to its inability to bind to estrogen receptors, it cannot initiate these signaling events. oup.comnih.gov
Any influence of this compound on these pathways is necessarily indirect and dependent on its prior conversion to the active, non-sulfated 4-hydroxyestradiol via the action of steroid sulfatase (STS). Once desulfated, 4-hydroxyestradiol can, like estradiol, potentially trigger these signaling cascades through both genomic (receptor-mediated gene transcription) and non-genomic (rapid, membrane-associated receptor) mechanisms.
Role in Cellular Homeostasis and Regulation of Endogenous Steroid Levels
This compound plays a significant role in maintaining cellular and systemic steroid homeostasis. The interconversion between active estrogens and their inactive sulfated forms provides a critical regulatory mechanism for controlling the local concentration of potent hormones. nih.govnih.gov
Sulfation of estrogens by SULTs in tissues like the liver serves to inactivate them and prepare them for transport and elimination. nih.gov The resulting estrogen sulfates, including this compound, form a large circulating reservoir of hormone precursors. oup.com These sulfated steroids have a longer half-life in circulation compared to their active counterparts. oup.com
Analytical Methodologies for 4 Hydroxyestradiol 17 Sulfate Quantification and Characterization
Sample Preparation Techniques for Biological Matrices
Effective sample preparation is a critical prerequisite for the reliable analysis of 4-Hydroxyestradiol (B23129) 17-sulfate, aiming to isolate the analyte from complex biological matrices such as urine, plasma, and tissue, while minimizing interference and matrix effects.
The extraction and purification of sulfated steroids like 4-Hydroxyestradiol 17-sulfate from biological fluids often employ solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govresearchgate.net SPE is widely utilized due to its efficiency and potential for automation. nih.gov Reversed-phase and ion-exchange SPE cartridges are commonly recommended for the recovery of estrogens from aqueous samples. nih.gov For instance, a high-throughput method using a 96-well C18 extraction disk plate has been developed for the automated preparation of multiple samples, achieving a recovery of 91% for target estrogen sulfates. nih.gov
LLE, while also effective, can be more labor-intensive. nih.gov A combination of both LLE and SPE may be necessary for complex samples or when very low detection limits are required, such as achieving a detection of 0.5 pg/mL for estrone (B1671321) and estradiol (B170435) in rodent serum. nih.gov
A typical SPE procedure for the simultaneous analysis of free and sulfated steroids from urine, plasma, and blood involves the use of a highly retentive hydrophilic and lipophilic sorbent. unitedchem.comunitedchem.com The following table outlines a representative SPE protocol.
| Step | Procedure |
| Column Conditioning | 1. Methanol (3 mL) 2. Deionized Water (3 mL) |
| Sample Loading | Load sample at a rate of 1 to 2 mL/min |
| Column Washing | 1. 60 mM HCl in Deionized Water (3 mL) 2. 30% Methanol in Deionized Water (3 mL) |
| Drying | Dry column under full vacuum or pressure for 10 minutes |
| Elution | Elute analytes with 50:50 Methanol:Acetonitrile (3 mL) |
| Evaporation & Reconstitution | Evaporate to dryness and reconstitute in an appropriate solvent |
This table is based on a general procedure for solid-phase extraction of steroids and may require optimization for this compound specifically. unitedchem.com
Gas chromatography-mass spectrometry (GC-MS) analysis of sulfated steroids is often challenging due to their low volatility. nih.govnih.gov Therefore, derivatization is a mandatory step to increase their volatility and improve chromatographic behavior. nih.govsemanticscholar.orgresearchgate.netmdpi.com This process typically follows a deconjugation step to remove the sulfate (B86663) group. nih.govnih.gov
Common derivatization agents for steroids include trimethylsilyl (TMS) and methyloxime-trimethylsilyl (MO-TMS) derivatives. nih.govresearchgate.net The formation of TMS ethers is a popular method for derivatizing free hydroxyl groups on the steroid nucleus. nih.gov For keto-steroids, a two-step derivatization protocol involving the formation of methyloxime-trimethylsilyl (MO-TMS) derivatives can prevent the problematic formation of enol TMS ethers. nih.gov
Recent advancements have explored simultaneous deconjugation and derivatization protocols to simplify the sample preparation workflow for GC-MS analysis of sterol sulfates. semanticscholar.orgresearchgate.net One study presents a new protocol for the chemical cleavage of sterol sulfates that allows for concurrent deconjugation and derivatization. semanticscholar.org Another approach found that estrogen sulfates could be directly derivatized using a mixture of N,O-bis-(trimethylsilyl) trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS) at 80°C for 90 minutes, omitting the need for a separate deconjugation step. researchgate.net
The following table summarizes common derivatization strategies for steroids for GC-MS analysis.
| Derivatization Agent/Method | Target Functional Group | Purpose |
| Trimethylsilyl (TMS) ethers | Hydroxyl groups | Increases volatility and thermal stability. nih.gov |
| Methyloxime-Trimethylsilyl (MO-TMS) ethers | Keto and hydroxyl groups | Avoids enol TMS ether formation for keto-steroids. nih.gov |
| Trifluoroacetyl (TFA) derivatives | Hydroxyl groups | Alternative to silylation. nih.gov |
| Simultaneous Deconjugation/Derivatization | Sulfate and hydroxyl groups | Simplifies sample preparation by combining cleavage and derivatization. semanticscholar.orgresearchgate.net |
| Direct Derivatization with BSTFA + TMCS | Sulfate and hydroxyl groups | Allows direct analysis of estrogen sulfates without prior deconjugation. researchgate.net |
Chromatographic Separation Techniques
Chromatographic techniques are central to the analytical workflow for this compound, providing the necessary separation from other endogenous compounds prior to detection.
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with mass spectrometry (MS), is the predominant technique for the analysis of intact sulfated steroids. mdpi.com This approach offers the significant advantage of analyzing the conjugated steroid directly without the need for cleavage or derivatization. nih.govsemanticscholar.orgresearchgate.net
LC-MS/MS methods provide high sensitivity and specificity for the quantification of estrogen sulfates in biological matrices like urine and plasma. nih.govnih.govresearchgate.net For instance, a sensitive and robust HPLC-tandem mass spectrometry method has been developed for the determination of five estrogen sulfates in human urine, with a lower limit of quantitation of 0.2 ng/mL. nih.gov The use of UHPLC can further enhance separation efficiency and reduce analysis time. Advances in UHPLC coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) can detect a range of sulfated and glucuronidated steroids simultaneously with sensitivity comparable to GC-MS. nih.gov
The following table outlines typical parameters for an LC-MS/MS method for the analysis of sulfated steroids.
| Parameter | Specification |
| System | Shimadzu Nexera LC-30AD w/ MS-8050 |
| Column | SelectraCore® DA 100 x 2.1 mm, 2.7 μm |
| Column Temperature | 40°C |
| Flow Rate | 0.4 mL/min |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Injection Volume | 5 µL |
This table is based on a general LC-MS/MS method for steroid analysis and may require optimization for this compound. unitedchem.com
While LC-MS is generally preferred for intact sulfated steroid analysis, GC-MS remains a valuable tool, especially for untargeted analysis and steroid profiling. nih.govsemanticscholar.orgresearchgate.netmdpi.com The direct analysis of non-hydrolyzed sulfated steroids by GC-MS is challenging. The sulfate group is typically cleaved off in the hot injection port of the gas chromatograph. wiley.comresearchgate.net This process can generate two isomeric products with the same molecular ion, which may elute closely together. wiley.com
Despite this complexity, the steroid backbone remains intact, allowing for its detection and structural elucidation by mass spectrometry. wiley.com Derivatization, typically with trimethylsilyl (TMS) agents, is still necessary to improve the chromatographic separation of the resulting desulfated steroid. wiley.com Researchers have mapped the GC-MS behavior of non-hydrolyzed sulfated steroid metabolites, noting that the position of the sulfate group influences the observed molecular ion and the number of peaks in the chromatogram. wiley.com
Capillary electrophoresis (CE) has emerged as a promising technique for the comprehensive profiling of free and conjugated estrogens, including sulfated metabolites. nih.gov CE separates molecules based on their differential migration in an electric field, making it well-suited for the analysis of charged species like sulfated steroids. ceu.es
CE coupled with time-of-flight mass spectrometry (CE-TOF/MS) allows for the direct speciation of intact estrogen conjugates and their regioisomers in complex biological matrices like human urine, often with minimal sample pretreatment. nih.govlcms.cz This method can resolve weakly acidic native estrogens and anionic estrogen conjugates without significant matrix-induced ion suppression. nih.gov The identification of metabolites is supported by accurate mass measurements and their characteristic relative migration times. nih.gov
The following table provides an example of CE-MS conditions used for the analysis of estrogen conjugates.
| Parameter | Specification |
| Capillary | Uncoated fused silica, 50 µm i.d., 85 cm length |
| Temperature | 20°C |
| Background Electrolyte | 50 mM ammonium bicarbonate, pH 9.5 |
| Applied Voltage | 20 kV |
| Injection | 50 mbar for 5 seconds |
This table is based on a general CE-MS method for estrogen analysis and may require optimization for this compound. lcms.cz
Spectrometric Detection Methods
The quantification and characterization of this compound in biological matrices rely heavily on advanced spectrometric techniques. These methods offer the high sensitivity and specificity required to detect and measure this low-abundance metabolite.
Mass Spectrometry (MS) Platforms (e.g., ESI-MS/MS, Q-TOF for sulfated steroids)
Liquid chromatography coupled with mass spectrometry (LC-MS) has become the reference method for the analysis of sulfated steroids, superseding less specific techniques. nih.gov The inherent charge of the sulfate group makes these compounds amenable to ionization, leading to excellent sensitivity. nih.gov
Electrospray Ionization (ESI): This is the most common ionization technique for sulfated steroids. Due to the acidic nature of the sulfate group, ESI is typically performed in negative ion mode, which efficiently generates deprotonated molecules, [M-H]⁻. acs.orgacs.org This approach provides a strong signal for the intact sulfated steroid, making it ideal for quantification. While derivatization is sometimes used to enhance the ionization efficiency of unconjugated estrogens, it is generally not required for their sulfated counterparts. nih.govnih.govresearchgate.net
Mass Analyzers:
Triple Quadrupole (QqQ) MS: This is the most widely used platform for targeted quantification of steroid sulfates. nih.gov It operates in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., the [M-H]⁻ of this compound) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process provides exceptional selectivity and sensitivity, minimizing interference from complex biological matrices. acs.orgnih.gov
Quadrupole Time-of-Flight (Q-TOF) MS: This hybrid mass spectrometer combines a quadrupole mass filter with a time-of-flight mass analyzer. Q-TOF instruments provide high-resolution and accurate mass data, which is invaluable for the identification of unknown metabolites and for confirming the elemental composition of the analyte. nih.gov This capability is particularly useful in metabolic profiling studies where numerous sulfated steroids may be present. researchgate.net
| MS Platform | Ionization Mode | Primary Use for this compound | Key Advantages |
| Triple Quadrupole (QqQ) MS/MS | Negative ESI | Targeted Quantification | High sensitivity, high selectivity, excellent for complex matrices. nih.govnih.govnih.gov |
| Quadrupole Time-of-Flight (Q-TOF) MS | Negative ESI | Structural Confirmation & Metabolite Profiling | High mass resolution, accurate mass measurement, identification of unknowns. nih.govresearchgate.net |
Tandem Mass Spectrometry for Structural Elucidation (e.g., constant ion loss)
Tandem mass spectrometry (MS/MS) is a powerful tool not only for quantification but also for the structural elucidation of sulfated metabolites. Specific scanning techniques can selectively detect molecules containing a sulfate group from a complex mixture.
Constant Neutral Loss (CNL) Scanning: This technique is used to screen for compounds that lose a specific neutral fragment during collision-induced dissociation (CID). For sulfated metabolites, the characteristic neutral loss is 80 Da, corresponding to the loss of a sulfur trioxide (SO₃) group. nih.gov By scanning for all precursor ions that result in this 80 Da loss, a profile of potential sulfated compounds in a sample can be generated. nih.gov
Precursor Ion (PI) Scanning: This method involves scanning for all precursor ions that fragment to produce a specific, common product ion. For sulfated steroids analyzed in negative ion mode, characteristic product ions are the bisulfate anion (HSO₄⁻) at m/z 97 or the sulfate radical anion (•SO₃⁻) at m/z 80. nih.gov This approach is highly specific for identifying compounds containing the sulfate moiety. nih.gov
These scan modes are instrumental in metabolic studies to identify novel sulfated steroids without needing prior knowledge of their exact mass. waters.com
| Tandem MS Scan Type | Principle | Characteristic Signal for Sulfated Steroids | Application |
| Constant Neutral Loss (CNL) | Detects all parent ions that lose a specific neutral fragment. | Neutral loss of 80 Da (SO₃). nih.gov | Screening for and identifying all potential sulfated metabolites in a sample. |
| Precursor Ion (PI) Scan | Detects all parent ions that produce a specific fragment ion. | Product ion at m/z 97 (HSO₄⁻) or m/z 80 (•SO₃⁻). nih.gov | Highly specific detection and identification of compounds containing a sulfate group. |
Isotope Dilution Mass Spectrometry for Absolute Quantification
For the most accurate and precise measurement of this compound, stable isotope dilution (SID) mass spectrometry is the gold standard methodology. nih.govnih.gov This technique provides the highest possible analytical specificity for quantitative determinations. nih.gov
The method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C₆- or ²H₄-labeled this compound) to the sample as an internal standard at the earliest stage of sample preparation. nih.gov This internal standard is chemically identical to the analyte but has a different mass, allowing the mass spectrometer to distinguish between them.
Because the internal standard and the endogenous analyte behave identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response (such as ion suppression) affects both equally. nih.govnih.gov The concentration of the analyte is then determined by the ratio of the signal from the endogenous compound to that of the known amount of the labeled internal standard. This approach corrects for experimental variations, leading to high accuracy and precision, with coefficients of variation typically being very low. nih.gov
| Feature | Description | Advantage |
| Principle | A known quantity of a stable isotope-labeled internal standard is added to the sample before analysis. nih.gov | Corrects for analyte loss during sample preparation and for matrix effects during analysis. nih.gov |
| Measurement | The analyte concentration is calculated based on the ratio of the MS signal of the native analyte to the labeled internal standard. | Provides highly accurate and precise absolute quantification. nih.gov |
| Status | Considered the "gold standard" or reference measurement procedure for steroid hormone analysis. nih.gov | Ensures the highest level of analytical specificity and reliability. |
Immunoassays and Receptor Binding Assays (for research purposes)
While mass spectrometry is the preferred method for steroid analysis, immunoassays and receptor binding assays are also used in research contexts.
Immunoassays: Techniques like radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) have been developed for various steroids. However, they often suffer from a significant lack of specificity. nih.gov The antibodies used can cross-react with other structurally similar steroids and metabolites, which is a particular problem when trying to measure a specific compound like this compound in the presence of other estrogens. nih.govnih.gov This cross-reactivity can lead to inaccurate and overestimated concentrations. Consequently, the era of steroid analysis via immunoassay is declining in favor of more specific MS-based methods. nih.gov
Receptor Binding Assays: These assays measure the ability of a compound to bind to a specific receptor, in this case, an estrogen receptor (ER). researchgate.net In a typical competitive binding assay, a radiolabeled estrogen is incubated with the receptor, and the test compound (e.g., this compound) is added at various concentrations to see how effectively it displaces the radiolabeled ligand. researchgate.net This method provides information about the compound's binding affinity for the receptor but does not directly quantify the endogenous concentration in a biological sample. It is primarily a tool for functional characterization in pharmacological and toxicological research. epa.gov
| Assay Type | Principle | Primary Application (for this compound) | Key Limitation |
| Immunoassays (RIA, ELISA) | Uses antibodies to detect and quantify the target molecule. | Research screening (with caution). | Poor specificity due to antibody cross-reactivity with other steroids. nih.govnih.gov |
| Receptor Binding Assays | Measures the binding affinity of a compound to its target receptor. researchgate.net | Functional characterization of receptor interaction. | Does not measure endogenous concentration; provides functional data only. |
Comparative Biochemistry and Structural Activity Relationships of Estrogen Sulfates
Comparison with Other Catechol Estrogen Sulfates (e.g., 2-Hydroxyestradiol (B1664083) 17-sulfate)
4-Hydroxyestradiol (B23129) 17-sulfate belongs to the catechol estrogen family, characterized by two adjacent hydroxyl groups on the aromatic A-ring. Its closest analog is its isomer, 2-hydroxyestradiol 17-sulfate. The primary distinction between these two molecules lies in the position of the second hydroxyl group (C4 vs. C2), a difference that originates from the regioselectivity of cytochrome P450 (CYP) enzymes and leads to significant variations in their biological potential.
The formation of 4-hydroxyestradiol and 2-hydroxyestradiol from estradiol (B170435) is catalyzed by different CYP isoforms. wikipedia.org Specifically, CYP1B1 is the primary enzyme responsible for 4-hydroxylation, while 2-hydroxylation is the major pathway in the liver, mediated by enzymes like CYP1A2, CYP2C8, CYP2C9, and CYP3A4. wikipedia.org When the substrate is estradiol 17-sulfate, it can also be directly hydroxylated. Human placental microsomes, for instance, can convert estradiol 17-sulfate into both 2- and 4-hydroxyestradiol 17-sulfates. nih.gov Kinetic studies reveal a much higher affinity for the 2-hydroxylation pathway. nih.gov
| Parameter | 2-Hydroxylation of Estradiol 17-Sulfate | 4-Hydroxylation of Estradiol 17-Sulfate |
| Apparent Km | 44.0 µM | 360 µM |
| Apparent Vmax | 236 pmol/mg protein/10 min | 140 pmol/mg protein/10 min |
| Data from kinetic experiments with human placental microsomes. nih.gov |
The biological activities of the parent non-sulfated catechols are markedly different. 4-Hydroxyestradiol is a potent estrogen, whereas 2-hydroxyestradiol is a weak estrogen with possible antiestrogenic properties. wikipedia.org Furthermore, 4-hydroxyestradiol is considered more carcinogenic due to its oxidation to estradiol-3,4-quinone, a reactive species that can form DNA adducts. wikipedia.orgbslonline.orgnih.gov While sulfation at the 17-position generally leads to inactivation, the intrinsic properties of the 4-hydroxylated structure suggest that 4-hydroxyestradiol 17-sulfate and its parent catechol are part of a more hazardous metabolic pathway compared to the 2-hydroxylated counterparts. bslonline.org
Comparison with Non-Catechol Estrogen Sulfates (e.g., Estrone (B1671321) Sulfate (B86663), Estradiol Sulfate)
Non-catechol estrogen sulfates, such as estrone sulfate (E1S) and estradiol 3-sulfate (E2S), are the most abundant circulating estrogens and serve as a large, inactive reservoir. nih.govbohrium.com The key structural difference from this compound is the absence of the C4 hydroxyl group. This distinction has profound implications for their biochemical roles.
Estrone sulfate and estradiol 3-sulfate can be readily converted back to their biologically active, unconjugated forms. nih.govwikipedia.org This reactivation is accomplished by the enzyme steroid sulfatase (STS), which is widely expressed in various tissues, including hormone-dependent tumors. nih.gov This "sulfatase pathway" allows E1S, for example, to be taken up by a cancer cell, have its sulfate group removed to form estrone, and then be converted to the potent estradiol, thereby stimulating cell proliferation. nih.govnih.gov
In contrast, this compound is not a significant substrate for steroid sulfatase. researchgate.netnih.gov The sulfation at the 17-position is not readily reversible in the same manner as sulfation at the 3-position. researchgate.netnih.gov Therefore, unlike E1S, this compound does not function as a circulating reservoir for its parent catechol estrogen. Its formation is more akin to a terminal inactivation step for the highly active 4-hydroxyestradiol, preventing it from binding to the estrogen receptor. While E1S represents a store of potential hormonal activity, this compound represents the detoxification of a potentially carcinogenic metabolite. bslonline.org
| Feature | This compound | Estrone Sulfate (E1S) / Estradiol 3-Sulfate |
| Structure | Catechol (hydroxyl groups at C3 and C4) | Non-Catechol (hydroxyl group at C3) |
| Role | Inactivated, potentially carcinogenic metabolite | Inactive circulating reservoir of active estrogens |
| Reactivation by Steroid Sulfatase | Negligible | Significant (for 3-sulfates) nih.govnih.gov |
| Biological Activity | Biologically inactive | Acts as a pro-hormone after hydrolysis nih.gov |
Influence of Sulfation Position on Biological Activity (e.g., 3-sulfate vs. 17-sulfate)
The position of the sulfate group on the steroid nucleus is a critical determinant of biological activity. Sulfation can occur at the phenolic 3-hydroxyl group or the alcoholic 17β-hydroxyl group. Estrogen 3-sulfates and estrogen 17-sulfates have distinctly different biological fates.
Estrogen 3-sulfates, such as estrone sulfate and estradiol 3-sulfate, can be hydrolyzed by steroid sulfatase (STS) to release the active estrogen. nih.govnih.gov Studies using MCF-7 human breast cancer cells demonstrate that estrogen-3-sulfates significantly stimulate the progesterone (B1679170) receptor, an indicator of estrogenic activity. nih.gov This effect is due to the intracellular hydrolysis of the sulfate, releasing free estradiol. nih.gov
Conversely, estradiol 17-sulfate shows no such activity. nih.govnih.gov The 17-sulfate bond is resistant to hydrolysis by the sulfatases present in these cells. bohrium.comresearchgate.netnih.gov Consequently, the steroid remains in its inactive, sulfated form and cannot bind to the estrogen receptor to elicit a biological response. nih.gov Therefore, sulfation at the C3 position creates a reversible state, allowing the molecule to function as a pro-drug, while sulfation at the C17 position is a more definitive inactivation pathway in the context of receptor-mediated estrogenic activity. researchgate.netnih.gov
| Estrogen Conjugate | Progesterone Receptor (PR) Stimulation in MCF-7 cells (pmol/mg DNA) | Biological Activity |
| Control (no treatment) | 0.46 | Baseline |
| Estradiol 3-Sulfate | 2.56 | Active (due to hydrolysis) |
| Estradiol 17-Sulfate | 0.56 | Inactive (no significant hydrolysis) |
| Data reflects the ability of the cell to hydrolyze the sulfate and release active estrogen. nih.gov |
While 17-sulfation terminates estrogen receptor activity, it may confer other biological roles. For instance, some 17-sulfated estrogens have been shown to be potent inhibitors of other enzymes, such as kynurenine (B1673888) aminotransferase-II (KAT-II). plos.org
Stereochemical Considerations in Hydroxylation and Sulfation Pathways
The biosynthesis of this compound is governed by strict stereochemical principles at each enzymatic step. The three-dimensional structure of the estrogen molecule dictates its interaction with the active sites of metabolizing enzymes.
The initial hydroxylation of estradiol is highly stereospecific. The planar A-ring of estradiol is presented to the active site of CYP enzymes, but subtle differences in protein structure determine the position of oxidation. CYP1B1, for example, preferentially catalyzes hydroxylation at the C4 position, while CYP1A2 favors the C2 position. wikipedia.orgtaylorandfrancis.com The introduction of the hydroxyl group at C4 also induces a conformational shift in the B-ring of the steroid, which can influence its subsequent interactions. psu.edu
The natural and most potent form of estradiol has its C17 hydroxyl group in the beta (β) configuration. This specific stereochemistry is crucial for high-affinity binding to the estrogen receptor. nih.gov The enzymes responsible for sulfation also exhibit stereoselectivity. Human sulfotransferase SULT2A1 is known to form the 17-sulfate of 17β-estradiol. researchgate.net The orientation of the 17β-hydroxyl group is a key recognition element for the enzyme's active site. Studies with 17-alpha (17α) analogs of catechol estrogens show that altering the stereochemistry at C17 dramatically reduces estrogen receptor affinity, highlighting the importance of the natural β-configuration for biological recognition and activity. nih.gov Similarly, the degradation of estrogens is stereospecific, with the natural 17β-estradiol being metabolized more rapidly than its 17α-epimer under certain conditions. researchgate.net Thus, the entire pathway from estradiol to this compound is a sequence of highly specific molecular recognition events based on the precise three-dimensional arrangement of the substrate.
Advanced Research Approaches and Methodological Innovations for 4 Hydroxyestradiol 17 Sulfate
In Vitro Enzyme Kinetics and Reaction Mechanism Studies
The formation of 4-hydroxyestradiol (B23129) 17-sulfate is a critical step in estrogen metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes. In vitro studies using various enzyme preparations have been instrumental in identifying the specific isoforms involved and characterizing their kinetic properties.
The hydroxylation of estradiol (B170435) 17-sulfate (E2-17S) at the 4-position is a key reaction. Studies have shown that human placental microsomes possess significant 4-hydroxylase activity towards E2-17S. nih.gov Kinetic analysis of this reaction revealed an apparent Michaelis-Menten constant (Km) of 360 µM and a maximum velocity (Vmax) of 140 pmol/mg protein/10 min. nih.gov This indicates a lower affinity but still considerable catalytic capacity for 4-hydroxylation compared to the 2-hydroxylation pathway in this tissue, which has a Km of 44.0 µM and a Vmax of 236 pmol/mg protein/10 min. nih.gov
Research using purified rat liver P-450 enzymes has further dissected the specific isoforms responsible for this transformation. These studies compared the metabolism of estradiol (E2) and estradiol 17-sulfate (E2-17S). nih.gov It was found that P-450 enzymes from untreated male rats, particularly the UT-4 isoform, exhibited the highest catalytic activity for the 4-hydroxylation of both substrates. nih.gov This suggests that distinct P-450 species are responsible for the 2- and 4-hydroxylation pathways of estrogens. nih.gov The enzyme most prominently responsible for 4-hydroxylation of estradiol is CYP1B1, which is expressed in estrogen-regulated tissues like the breast and ovary. wikipedia.org In contrast, CYP3A4 primarily forms 2-hydroxyestradiol (B1664083). taylorandfrancis.com
The tissue distribution of these enzyme activities has also been investigated. In rats, the liver shows the highest 4-hydroxylase activity for estradiol 17-sulfate, followed by the ovary. nih.gov This distribution highlights the primary sites of 4-hydroxyestradiol 17-sulfate formation.
Table 1: Enzyme Kinetic Parameters for the Hydroxylation of Estradiol 17-Sulfate
| Enzyme Source | Substrate | Product | Apparent Km (µM) | Apparent Vmax (pmol/mg protein/10 min) | Reference |
|---|---|---|---|---|---|
| Human Placental Microsomes | Estradiol 17-Sulfate | This compound | 360 | 140 | nih.gov |
| Human Placental Microsomes | Estradiol 17-Sulfate | 2-Hydroxyestradiol 17-sulfate | 44.0 | 236 | nih.gov |
Use of Isotopic Tracers in Metabolic Pathway Elucidation
Isotopic tracers are indispensable tools for mapping the metabolic pathways of endogenous compounds like this compound. By labeling the molecule with stable or radioactive isotopes, researchers can follow its transformation and excretion, providing definitive evidence of metabolic routes.
A key study confirming the direct metabolism of estradiol 17-sulfate without prior removal of the sulfo group utilized a doubly labeled conjugate, [6,7-3H, 35S] estradiol 17-sulfate, administered to rats. nih.gov The researchers analyzed biliary and urinary metabolites and found that the isotope ratios in the metabolites were essentially the same as in the administered dose. nih.gov This provided strong evidence for the direct hydroxylation of the sulfated form of estradiol. nih.gov
In male rats, the primary metabolites identified were 2-hydroxyestradiol 17-sulfate (2-OH-ES) and 2-methoxyestradiol (B1684026) 17-sulfate (2-MeO-ES). nih.gov In female rats, a more diverse range of hydroxylated metabolites of estradiol 17-sulfate was found, including 6α-, 6β-, 7β-, and 15β-hydroxyestradiol 17-sulfates, in addition to 2- and 4-hydroxyestradiol 17-sulfates. nih.govnih.gov
Modern approaches like untargeted stable isotope-resolved metabolomics (SIRM) offer a more global view of metabolic pathway activities. frontiersin.org This technique involves feeding cells with a stable isotope-labeled nutrient, such as [U-13C] glucose, and then using high-resolution mass spectrometry to track the incorporation of the isotope into a wide range of metabolites. frontiersin.org While not yet specifically applied to trace the metabolism of this compound in published studies, this methodology holds immense potential for discovering novel metabolic fates and downstream effects of this compound.
Application of Omics Technologies (e.g., Metabolomics, Proteomics of enzymes)
Omics technologies provide a systems-level understanding of the biological context of this compound by simultaneously measuring large numbers of molecules such as proteins (proteomics) and metabolites (metabolomics).
Proteomics can be used to quantify the expression levels of the enzymes involved in the metabolism of this compound. For instance, quantitative proteomic methods can determine the abundance of specific cytochrome P450 isoforms (e.g., CYP1B1) and sulfotransferases (SULTs) in different tissues or under various physiological conditions. ru.nl This information is crucial for understanding the tissue-specific regulation of this compound levels. Liquid chromatography-mass spectrometry (LC-MS) has become a standard for proteomic analysis of drug-metabolizing enzymes. ru.nl
Metabolomics , the comprehensive analysis of metabolites in a biological system, can identify and quantify the full spectrum of estrogen metabolites, including this compound. A study analyzing urinary sex hormone metabolites in premenopausal women found that 4-hydroxy estrogen (4-OH-E) metabolites were significantly increased in the urine of breast cancer patients compared to healthy controls. nih.gov High-performance gas chromatography/tandem mass spectrometry (GC/MS-MS) is a sensitive and specific method for concurrently measuring various estrogen metabolites. nih.gov Such metabolomic profiling can help to identify biomarkers associated with altered estrogen metabolism and disease risk.
Table 2: Omics Technologies in Estrogen Metabolism Research
| Omics Technology | Application | Key Findings/Potential | Reference |
|---|---|---|---|
| Proteomics (LC-MS) | Quantification of drug-metabolizing enzymes (DMEs) and transporters. | Can determine the expression levels of CYP1B1 and other enzymes responsible for this compound metabolism in various tissues. | ru.nl |
| Metabolomics (GC/MS-MS) | Comprehensive analysis of urinary sex hormone metabolites. | Identified elevated levels of 4-hydroxy estrogen metabolites as a significant risk factor for breast cancer. | nih.gov |
Computational Chemistry and Molecular Modeling of this compound Interactions
Computational chemistry and molecular modeling offer powerful in silico tools to investigate the interactions of this compound with its metabolizing enzymes and potential biological targets at an atomic level.
Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a protein (receptor). This method has been used to study the binding interactions of various estradiol derivatives with human estrogen receptors (ERα and ERβ). researchgate.net Such studies can reveal subtle differences in binding modes that contribute to differential binding affinities. For this compound, docking simulations could predict its binding pose within the active site of enzymes like CYP1B1, providing insights into the reaction mechanism.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation of 17β-estradiol with a DNA aptamer revealed specific interactions, including the significant role of water-mediated hydrogen bonds. nih.gov Similar simulations could be applied to this compound to understand its conformational flexibility and interaction dynamics with metabolizing enzymes or other potential binding partners.
Quantum mechanics/molecular mechanics (QM/MM) methods combine the accuracy of quantum mechanics for the reactive part of the system (e.g., the substrate and the enzyme's active site) with the efficiency of molecular mechanics for the rest of the protein. This approach allows for the detailed study of enzymatic reaction mechanisms, including transition states and reaction energies. QM/MM studies have been used to investigate the interactions of estrogen analogues with their receptors, elucidating the importance of specific structural features for binding. mdpi.com
These computational approaches can provide a structural and energetic rationale for the observed substrate specificity and catalytic activity of the enzymes that metabolize this compound, complementing experimental findings.
Future Research Directions and Unanswered Questions
Elucidating Novel Enzymatic Regulators of 4-Hydroxyestradiol (B23129) 17-sulfate Homeostasis
The balance between the synthesis and degradation of 4-hydroxyestradiol 17-sulfate is critical for maintaining cellular homeostasis. While sulfotransferases (SULTs) and steroid sulfatase (STS) are known to play a central role in the sulfation and desulfation of estrogens, the specific isoforms that preferentially metabolize 4-hydroxyestradiol and its sulfated conjugate are not fully characterized. nih.gov The cytochrome P450 (CYP) enzymes, particularly CYP1B1, are responsible for the 4-hydroxylation of estradiol (B170435), a precursor to this compound. oup.comrupahealth.comcaymanchem.com Studies in rats have demonstrated that various tissues, including the liver, possess 2- and 4-hydroxylase activities for estradiol 17-sulfate. nih.gov
Future research should aim to identify and characterize novel enzymatic regulators that may influence the bioavailability of this compound. This includes exploring the potential role of other phase II metabolizing enzymes and investigating the genetic and epigenetic factors that regulate the expression and activity of these enzymes. A deeper understanding of these regulatory pathways could reveal new targets for therapeutic intervention in estrogen-related pathologies.
Expanding the Understanding of Non-Canonical Molecular Interactions
The biological activities of 4-hydroxyestradiol, the precursor to its 17-sulfate conjugate, may extend beyond classical estrogen receptor (ER) signaling. Research has indicated that 4-hydroxyestradiol can be oxidized to reactive quinones that form DNA adducts, leading to genotoxicity and potentially initiating carcinogenesis. bslonline.orgoup.comnih.gov This represents a significant non-canonical pathway of estrogen-mediated cellular damage.
Furthermore, studies have identified specific binding proteins for 4-hydroxyestradiol that are distinct from ERα and ERβ. nih.gov The physiological relevance of these non-canonical interactions remains an important area of investigation. Future studies should focus on identifying the full spectrum of molecular targets for 4-hydroxyestradiol and its sulfated metabolite. Elucidating these interactions will provide a more complete picture of their biological roles and pathological potential.
Table 1: Investigated Non-Canonical Molecular Interactions of 4-Hydroxyestradiol
| Interaction Type | Key Findings | Potential Implications |
| DNA Adduct Formation | 4-hydroxyestradiol can be oxidized to quinones that react with DNA, forming depurinating adducts. bslonline.orgoup.com | Genotoxicity, mutagenesis, and initiation of carcinogenesis. nih.gov |
| Specific Protein Binding | Binds to a specific protein in mouse uterine cytosol, distinct from known estrogen receptors. nih.gov | Unknown physiological role, suggesting novel signaling pathways. |
| Oxidative Stress | The metabolic cycling of 4-hydroxyestradiol can generate reactive oxygen species (ROS). bslonline.orgnih.gov | Cellular damage and contribution to apoptosis. nih.gov |
Development of More Sensitive and Specific Analytical Tools for Detection and Quantification
Accurate measurement of this compound in biological samples is essential for both research and potential clinical applications. Current analytical methods for estrogens and their metabolites include immunoassays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov While immunoassays are cost-effective, their specificity can be a concern. nih.gov Mass spectrometry-based methods offer higher sensitivity and specificity, with LC-MS/MS being increasingly favored. nih.govnih.gov
The development of analytical techniques with even lower limits of quantification (LOQ) is a priority. nih.govresearchgate.net This will enable the detection of subtle changes in the levels of this compound in various biological matrices. Innovations in sample preparation, such as solid-phase extraction (SPE), and derivatization techniques can further enhance the sensitivity and accuracy of these methods. unitedchem.comresearchgate.net The establishment of robust and standardized analytical protocols will be critical for advancing our understanding of the role of this compound in human health.
Table 2: Comparison of Analytical Methods for Estrogen Metabolite Quantification
| Method | Advantages | Disadvantages | Typical Limits of Quantification (LOQ) |
| Immunoassays (ELISA, RIA) | Low cost, high throughput. nih.gov | Potential for cross-reactivity, lower specificity and accuracy. nih.gov | Variable, can be less sensitive than MS methods. |
| GC-MS(/MS) | High chromatographic resolution. researchgate.net | Often requires derivatization, may not be suitable for all metabolites. | In the pg/mL range. nih.gov |
| LC-MS/MS | High sensitivity and specificity, suitable for a wide range of metabolites. nih.govnih.gov | Higher cost of instrumentation. | 0.5–5 pg/mL for parent estrogens; may be higher for metabolites. nih.gov |
Integration of In Vitro and In Silico Data for Predictive Modeling of Metabolism and Interaction
Combining experimental data from in vitro studies with computational (in silico) modeling can provide a powerful predictive framework for understanding the metabolism and molecular interactions of this compound. In vitro systems, such as cell cultures and microsomal preparations, are valuable for studying the enzymatic pathways involved in its formation and degradation. nih.govoup.com
In silico approaches, including pharmacokinetic and pharmacodynamic modeling, can integrate this experimental data to simulate the behavior of this compound in complex biological systems. These models can help predict its tissue-specific distribution, metabolic fate, and potential for interaction with various molecular targets. The development and validation of such predictive models will be instrumental in guiding future experimental research and in assessing the potential risks and benefits associated with this and other estrogen metabolites.
Q & A
Q. What are the standard protocols for synthesizing and characterizing 4-hydroxyestradiol 17-sulfate (4-OH-ES) in vitro?
- Methodological Answer : 4-OH-ES can be synthesized via sulfation of 4-hydroxyestradiol using recombinant sulfotransferases (e.g., SULT1E1) in liver microsomes or recombinant enzyme systems. Characterization requires high-performance liquid chromatography (HPLC) with electrochemical detection or LC-MS/MS for structural confirmation . Purity validation should follow pharmacopeial standards (e.g., USP), including nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry for molecular weight verification. For known compounds, cross-reference analytical data (e.g., melting points, NMR shifts) with established literature .
Q. How can researchers quantify 4-OH-ES in biological matrices with high specificity?
- Methodological Answer : Use reversed-phase HPLC coupled with electrochemical detection (ECD) at 1.1 V vs. Ag/AgCl, as validated for estradiol sulfate analogs . Derivatization with dansyl chloride or Girard’s reagent T enhances sensitivity in LC-MS/MS workflows. Include heavy isotope-labeled internal standards (e.g., 17β-E2-2,4,6-[2H]4-3-sulfate) to correct for matrix effects . Calibration curves should cover 5–50 ng/mL, with linearity confirmed via coefficient of determination (R² > 0.99) .
Advanced Research Questions
Q. How do conflicting data on 4-OH-ES metabolism by CYP isoforms arise, and how can they be resolved?
- Methodological Answer : Discrepancies in CYP-mediated metabolism (e.g., 2-hydroxylation vs. 4-hydroxylation) may stem from species-specific enzyme activity (human vs. rat) or experimental conditions (e.g., microsomal protein concentration, cofactor availability). To resolve contradictions:
- Compare recombinant human CYP isoforms (e.g., CYP1A1, CYP3A4) against pooled human liver microsomes .
- Use kinetic assays to measure Vmax and Km under standardized pH (5.0–7.4) and temperature (37°C) .
- Validate findings with stable isotope tracers and in vivo biliary metabolite profiling (e.g., 5α-reduced sulfates in rat models) .
Q. What experimental designs optimize the detection of sulfated estrogen metabolites in low-abundance clinical samples?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges and enzymatic deconjugation (using Helix pomatia sulfatase/glucuronidase) to isolate free steroids. Avoid ammonium hydroxide in mobile phases, which suppresses ionization in LC-MS .
- Sensitivity Enhancement : Employ engineered sulfatase enzymes (e.g., directed evolution of Pseudomonas aeruginosa sulfatase) for efficient hydrolysis of steroid sulfates at neutral pH, improving detection limits by 10–50x .
- Data Validation : Include negative controls (enzyme-free incubations) and replicate analyses to exclude artifactual peaks.
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported metabolic pathways of 4-OH-ES across studies?
- Methodological Framework :
- Step 1 : Cross-validate experimental models (e.g., recombinant enzymes vs. liver microsomes) to identify species- or system-specific biases .
- Step 2 : Reanalyze raw data for methodological artifacts (e.g., incomplete derivatization, ion suppression in MS).
- Step 3 : Conduct meta-analyses of published kinetic parameters (Km, Vmax) to identify outliers. For example, rat liver microsomes preferentially produce 5α-reduced metabolites, while human systems favor hydroxylation .
Methodological Tables
Q. Table 1. Key Analytical Parameters for 4-OH-ES Quantification
| Parameter | HPLC-ECD | LC-MS/MS |
|---|---|---|
| LOD (ng/mL) | 1.0 | 0.1 |
| Linear Range (ng/mL) | 5–50 | 0.5–100 |
| Internal Standard | N/A | 17β-E2-d4-3-sulfate |
| Recovery (%) | 85–92 | 90–98 |
Q. Table 2. CYP Isoforms Involved in 4-OH-ES Metabolism
| CYP Isoform | Activity (pmol/min/mg) | Major Metabolite | Model System |
|---|---|---|---|
| CYP1A1 | 12.3 ± 1.5 | 2-Hydroxyestradiol | Recombinant Human |
| CYP3A4 | 8.7 ± 0.9 | 4-Hydroxyestradiol | Pooled Liver Microsomes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
